5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-11-9-23(10-12(2)28-11)17(14-6-7-15(26-4)16(8-14)27-5)18-19(25)24-20(29-18)21-13(3)22-24/h6-8,11-12,17,25H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWZRYPYZLSORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The triazole and thiazole rings are critical components contributing to its biological activity. The synthetic route often includes:
- Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Triazole Formation : Employing cyclization reactions to introduce the triazole unit.
- Functionalization : The introduction of dimethoxyphenyl and morpholino groups enhances solubility and bioactivity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that a related triazole compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer potential .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their effectiveness against bacterial and fungal infections.
- Research Findings : A series of triazole derivatives were evaluated for their antimicrobial activity against common pathogens. The results indicated a broad spectrum of activity, with some compounds showing MIC values comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been well documented. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and enzymes.
- Experimental Evidence : In vivo studies demonstrated that certain triazole derivatives significantly reduced inflammation in animal models of arthritis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in disease pathways (e.g., carbonic anhydrase).
- Receptor Modulation : Some derivatives may interact with cellular receptors affecting signaling pathways related to inflammation and cancer progression.
- DNA Interaction : The ability to intercalate into DNA may contribute to the anticancer effects by disrupting replication processes.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Solubility: Piperazine (in ) and aminophenol (in ) substituents introduce basic or polar groups, improving aqueous solubility relative to the morpholino group in the target compound.
- Bioactivity : Fluorinated analogs (e.g., ) show improved metabolic stability, while chlorinated derivatives (e.g., ) exhibit antifungal properties linked to halogen-aromatic interactions .
Pharmacological and Molecular Docking Insights
- Antifungal Potential: Molecular docking studies on related triazolothiadiazoles (e.g., ) against 14-α-demethylase (CYP51, PDB:3LD6) suggest that bulky substituents like 3,4-dimethoxyphenyl may enhance binding affinity by occupying hydrophobic pockets in the enzyme’s active site.
- Enzyme Inhibition: The hydroxyl group at position 6 in the target compound may act as a hydrogen bond donor, similar to acetylcholinesterase inhibitors described in 3D-QSAR models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : Utilize stepwise condensation reactions, starting with the formation of the thiazolo-triazole core. Key steps include:
- Reacting 1,2,4-triazole-3-thiol derivatives with substituted maleimides in glacial acetic acid under reflux (2–4 hours) .
- Introducing the 3,4-dimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation in anhydrous toluene with NaH as a base .
- Purify intermediates via recrystallization (ethanol/DMF mixtures) and final products using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structure and purity of the compound be confirmed experimentally?
- Techniques :
Advanced Research Questions
Q. How can molecular docking predict the compound's antifungal activity?
- Protocol :
- Target Selection : Use 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity modeling .
- Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
- Validation : Compare binding affinity (ΔG) and pose reproducibility with reference inhibitors (e.g., fluconazole). Adjust protonation states of active-site residues (e.g., His310) for accuracy .
Q. What pharmacokinetic parameters should be prioritized for preclinical evaluation?
- In Silico Tools :
- SwissADME : Predict lipophilicity (LogP = 2.8–3.5), solubility (LogS = −4.5), and drug-likeness (Lipinski violations ≤1) .
- BBB Permeability : Use BOILED-Egg model to assess CNS penetration potential .
- Experimental Validation :
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C .
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) to calculate t₁/₂ .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Validation : Test compound in standardized assays (e.g., CLSI M38 for antifungal MIC) with controls .
- Structural Analog Comparison : Compare activity of salts (e.g., sodium vs. potassium salts) to identify ion-dependent effects .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions affecting cytotoxicity .
Q. What strategies improve aqueous solubility without compromising activity?
- Salt Formation : React the carboxylic acid moiety (if present) with organic bases (e.g., piperazine) in aqueous ethanol (1:1 v/v) to form water-soluble salts .
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) using solvent evaporation or slurry methods .
Q. How to elucidate reaction mechanisms for key synthetic steps?
- Analytical Workflow :
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., thiol intermediates in cyclization) .
- Isotopic Labeling : Track ¹³C-labeled reagents in NMR to confirm bond formation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
